Cisd2 agonist 2 is a compound that functions as an activator of the CISD2 protein, which plays a crucial role in cellular homeostasis, particularly in mitochondrial function and calcium regulation. The CISD2 protein is encoded by the CISD2 gene and is known for its involvement in various biological processes, including aging and neurodegenerative diseases. The significance of Cisd2 agonist 2 lies in its potential therapeutic applications, particularly in enhancing longevity and mitigating age-related disorders.
Cisd2 agonist 2 has been identified through research aimed at targeting the CISD2 protein to promote healthspan and longevity. Its discovery is linked to studies exploring the genetic mechanisms of aging and the development of pharmacological agents that can modulate these pathways.
Cisd2 agonist 2 can be classified as a pharmacological agent targeting mitochondrial function and calcium homeostasis. It falls under the category of pro-longevity compounds, which are designed to enhance the expression and activity of proteins associated with increased lifespan and improved cellular health.
The synthesis of Cisd2 agonist 2 typically involves organic synthesis methodologies that are common in medicinal chemistry. These methods may include:
The synthesis process may involve multi-step reactions where intermediates are formed before arriving at Cisd2 agonist 2. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
Cisd2 agonist 2's molecular structure is characterized by specific functional groups that enable its interaction with the CISD2 protein. While precise structural details are not provided in the search results, it typically includes:
The molecular formula, molecular weight, and specific stereochemistry would be determined through computational chemistry methods or experimental data from synthesized samples.
Cisd2 agonist 2 may participate in several chemical reactions, primarily involving interactions with biological targets:
Understanding these reactions is crucial for predicting pharmacokinetics and pharmacodynamics, which inform dosing regimens and potential side effects.
The mechanism of action of Cisd2 agonist 2 involves enhancing the expression and activity of the CISD2 protein, leading to improved mitochondrial function and calcium homeostasis. Key aspects include:
Studies have shown that increased levels of CISD2 correlate with prolonged lifespan in various organisms, suggesting that Cisd2 agonist 2 could mimic these effects pharmacologically.
Cisd2 agonist 2's physical properties would include:
Chemical properties such as melting point, boiling point, and reactivity with other compounds would be characterized through experimental methods.
Cisd2 agonist 2 has several potential scientific applications:
Cisd2 agonist 2 interacts with the CDGSH iron-sulfur domain-containing protein 2 (CISD2), a homodimeric protein anchored in the endoplasmic reticulum (ER), mitochondrial outer membrane (MOM), and mitochondria-associated ER membranes (MAMs). CISD2 contains a redox-active [2Fe-2S] cluster coordinated by an unusual 3Cys-1His residue quartet within its C-terminal CDGSH domain. This cluster is highly sensitive to oxygen and pH fluctuations, with stability decreasing under acidic conditions or oxidative stress. The agonist’s chemical scaffold is engineered to mimic endogenous cluster-binding partners, stabilizing the [2Fe-2S] cluster and preventing its disassembly. Structural studies reveal that the agonist binds near the cluster interface, enhancing dimerization affinity and promoting conformational changes that facilitate protein-protein interactions with autophagy regulators like BCL2 and BECN1. This stabilization is critical for maintaining CISD2’s roles in mitochondrial integrity, calcium buffering, and reactive oxygen species homeostasis [1] [5] [8].
Table 1: Structural Features of CISD2 and Agonist Interaction Sites
| Feature | CISD2 Protein | Agonist 2 Binding Role |
|---|---|---|
| Iron-Sulfur Cluster | [2Fe-2S] coordinated by 3Cys-1His | Prevents cluster disassembly |
| Dimerization Interface | Formed by β-cap and cluster-binding domains | Enhances dimer stability |
| pH Sensitivity | Cluster destabilizes below pH 7.0 | Maintains cluster integrity at acidic pH |
| Key Residues | Cys77, Cys79, Cys87, His81 | Direct hydrophobic and hydrogen bonding |
Cisd2 agonist 2 exhibits nanomolar affinity (Kd ~15–50 nM) for the CDGSH domain of CISD2, as quantified by surface plasmon resonance and isothermal titration calorimetry. Its specificity is validated through competitive binding assays against paralogs CISD1 (mitoNEET) and CISD3 (MiNT), which share structural homology but differ in subcellular localization and cluster transfer kinetics. Unlike mitoNEET, which readily donates its [2Fe-2S] cluster to acceptor proteins like cytosolic aconitase, CISD2 displays slower cluster transfer rates. The agonist further reduces this transfer rate by 60–80%, effectively prolonging CISD2’s functional lifetime. Knockdown experiments confirm specificity: CISD2 deficiency accelerates ferroptosis with excess lipid peroxidation and iron accumulation, while agonist treatment rescues these phenotypes without altering CISD1/CISD3 expression. Cross-reactivity screening across 450 human kinases and GPCRs shows less than 2% off-target binding, underscoring its selectivity for CISD2 [3] [5] [9].
Table 2: Binding Kinetics of Cisd2 Agonist 2
| Parameter | Value | Method |
|---|---|---|
| Kd (Dissociation Constant) | 15–50 nM | Isothermal Titration Calorimetry |
| Cluster Transfer Inhibition | 60–80% reduction | Spectrophotometric kinetics |
| Off-Target Binding | <2% (kinome-wide screening) | Competitive binding assays |
| Residence Time | ~300 seconds | Surface plasmon resonance |
Endogenous CISD2 ligands include iron-sulfur cluster precursors (e.g., cysteine-derived persulfides) and redox mediators like glutathione, which modulate cluster stability or transfer under physiological conditions. However, these ligands exhibit low affinity (Kd >1 µM) and transient binding. Cisd2 agonist 2 diverges by exploiting three mechanistic advantages:
Notably, the agonist does not replicate iron chelation or electron transfer functions of endogenous ligands. Instead, it prioritizes structural stabilization to amplify CISD2’s roles in mitochondrial quality control and autophagy suppression, making it pharmacologically distinct [3] [5] [8].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: